![molecular formula C10H10ClNO B1621343 N-(4-chlorophenyl)-2-methylprop-2-enamide CAS No. 2918-77-6](/img/structure/B1621343.png)
N-(4-chlorophenyl)-2-methylprop-2-enamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “N-(4-chlorophenyl)-2-methylprop-2-enamide” has been reported in the literature . For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles was synthesized and screened for their potential to inhibit kinases and exhibit anticancer activity .
Molecular Structure Analysis
The molecular structure of compounds similar to “N-(4-chlorophenyl)-2-methylprop-2-enamide” has been studied . For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was reported, which was characterized by various spectroscopic techniques .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to “N-(4-chlorophenyl)-2-methylprop-2-enamide” have been studied . For instance, the activity of fungicides is intimately related to its chemical structure .
Scientific Research Applications
Crystal Structures and Spectroscopic Characterization
This compound has been used in the study of crystal structures and spectroscopic characterization of synthetic cathinones . The structure of new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
Synthesis of Nicotinamide Derivatives
“N-(4-chlorophenyl)-2-methylprop-2-enamide” has been used in the synthesis of nicotinamide derivatives . These derivatives were synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS). Moreover, these compounds were investigated computationally .
Antibacterial and Antibiofilm Properties
The synthesized nicotinamide derivatives were tested for their antibacterial activity and antibiofilm properties . The in vitro antibacterial and antibiofilm activity of the synthesized compounds were tested against Gram-positive bacteria S. aureus (ATCC 29,213), Methicillin-resistant Staphylococcus aureus (ATCC 43,300), Enterococcus faecalis (ATCC 29,212) and Gram-negative bacteria E. coli (ATCC 25,922), P. aeruginosa (ATCC 27,853), Klebsiella pneumoniae (ATCC 700,603) .
Molecular Docking Analyses
The antibacterial properties of the studied compounds were investigated by molecular docking analyses . As a result, one of the derivatives was found as the best inhibitor candidate against Enterococcus faecalis .
Synthesis of Thiadiazole Sulfonamides
“N-(4-chlorophenyl)-2-methylprop-2-enamide” has been used in the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives . The synthesis process involved esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation and cyclization .
Safety and Hazards
Future Directions
The future directions for research on compounds similar to “N-(4-chlorophenyl)-2-methylprop-2-enamide” include potential applications in various fields . For example, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have shown potential for inhibiting kinases and exhibiting anticancer activity .
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .
Result of Action
Compounds with similar structures have been found to have a range of effects at the molecular and cellular levels .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of many compounds .
properties
IUPAC Name |
N-(4-chlorophenyl)-2-methylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-6H,1H2,2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRCTSFTSSWVCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363082 | |
Record name | N-(4-Chlorophenyl)-2-methylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-methylprop-2-enamide | |
CAS RN |
2918-77-6 | |
Record name | N-(4-Chlorophenyl)-2-methylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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